2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene
Description
2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene is a nitroaromatic compound featuring a fluorophenoxy substituent at the ortho position relative to the nitro group.
Properties
IUPAC Name |
2-fluoro-1-(2-fluorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMLKZHXDHKKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The classical SNAr pathway involves substituting a halogen (typically chlorine) in a nitro- and fluoro-substituted benzene derivative with a 2-fluorophenoxide nucleophile. The preferred substrate is 1-chloro-2-fluoro-4-nitrobenzene , where the nitro group at position 4 activates the ring for substitution at position 1. The 2-fluorophenol is deprotonated using a base (e.g., K₂CO₃ or NaOH) to generate the phenoxide ion, which attacks the electron-deficient aromatic ring.
Synthetic Procedure and Optimization
A representative procedure involves:
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Dissolving 1-chloro-2-fluoro-4-nitrobenzene (1.0 equiv) and 2-fluorophenol (1.2 equiv) in dimethyl sulfoxide (DMSO).
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Adding anhydrous K₂CO₃ (2.0 equiv) and heating the mixture at 80–100°C for 12–24 hours.
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Quenching with ice water, extracting with ethyl acetate, and purifying via column chromatography.
Key Parameters:
Limitations
-
Prolonged reaction times (12–24 hours).
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Requires stoichiometric base, generating inorganic waste.
Catalytic SNAr Using Organic Superbases
Role of t-Bu-P4 Catalyst
Recent advances employ organic superbases like tert-butylphosphazene (t-Bu-P4) to accelerate SNAr reactions under milder conditions. This catalyst deprotonates 2-fluorophenol at lower temperatures, enhancing nucleophile reactivity without requiring strong inorganic bases.
Protocol and Efficiency
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Mix 1-chloro-2-fluoro-4-nitrobenzene (1.0 equiv) and 2-fluorophenol (1.1 equiv) in tetrahydrofuran (THF).
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Add t-Bu-P4 (0.1 equiv) and stir at 25–40°C for 2–4 hours.
Advantages:
Mechanistic Insights
Density functional theory (DFT) calculations confirm a concerted transition state where C–O bond formation and C–Cl bond cleavage occur synchronously, bypassing the Meisenheimer intermediate. This mechanism reduces side reactions and improves selectivity.
Ionic Liquid-Mediated Synthesis
Solvent Design and Benefits
Ionic liquids (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, [BMIM][NTf₂]) serve as green solvents, enhancing reaction rates through polar activation. They stabilize charged intermediates and simplify product separation.
Experimental Workflow
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Combine 1-chloro-2-fluoro-4-nitrobenzene (1.0 equiv) and 2-fluorophenol (1.1 equiv) in [BMIM][NTf₂].
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Heat at 60°C for 6 hours without additional base.
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Extract the product with diethyl ether and evaporate the solvent.
Performance Metrics:
Comparative Analysis of Methods
| Parameter | Classical SNAr | Catalytic SNAr | Ionic Liquid |
|---|---|---|---|
| Yield (%) | 70–85 | 88–92 | 86–90 |
| Reaction Time (h) | 12–24 | 2–4 | 6 |
| Temperature (°C) | 80–100 | 25–40 | 60 |
| Catalyst/Base Required | K₂CO₃/NaOH | t-Bu-P4 | None |
| Scalability | Moderate | High | High |
| Environmental Impact | High (waste) | Low | Low |
Nitration Strategies for Precursor Synthesis
Directed Nitration of 1-Chloro-2-fluorobenzene
The precursor 1-chloro-2-fluoro-4-nitrobenzene is synthesized via nitration of 1-chloro-2-fluorobenzene. Nitration with fuming HNO₃ at –15°C to –5°C introduces the nitro group para to chlorine and meta to fluorine, achieving >95% regioselectivity.
Conditions:
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Nitrating Agent: Fuming HNO₃ (5–8:1 mass ratio to substrate).
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Temperature: –15°C to –5°C prevents polysubstitution.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Major Products Formed
Reduction: 2-Fluoro-1-(2-fluorophenoxy)-4-aminobenzene
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Physicochemical Properties Table
Biological Activity
2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Formula: CHFNO
CAS Number: 76243-24-8
Molecular Weight: 273.19 g/mol
The compound features a fluorinated aromatic system, which is known to influence its biological interactions. The presence of both fluorine atoms and the nitro group can enhance lipophilicity and modulate the compound's reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, influencing signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown promising results:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| HL-60 (Leukemia) | 100% | |
| K-562 (Leukemia) | 90% | |
| A549 (Lung Cancer) | 60% | |
| MCF-7 (Breast Cancer) | 67% |
The compound's selectivity towards certain cancer types suggests that it might target specific pathways involved in tumor growth and survival.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on a panel of kinases, which are critical in regulating various cellular processes:
| Kinase | % Inhibition at 10 µM | Remarks |
|---|---|---|
| DAPK1 | 44.19% | Significant activity |
| DAPK2 | <25% | No activity |
| DAPK3 | <25% | No activity |
These findings indicate that while the compound shows promise as a kinase inhibitor, its selectivity for DAPK1 over other isoforms may enhance its therapeutic potential against cancers where DAPK1 is implicated .
Study on Antiproliferative Effects
A study assessed the antiproliferative effects of this compound on a panel of NCI-60 human cancer cell lines. The results indicated a broad spectrum of activity across different cancer types, with maximum mean inhibition observed at approximately 71%. Notably, compounds with para-substituted fluorine groups exhibited enhanced activity compared to their meta-substituted counterparts .
Mechanistic Insights
Research has shown that the mechanism by which this compound exerts its biological effects involves modulation of apoptotic pathways. In particular, it has been observed to induce apoptosis in leukemia cell lines through activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Prevents over-nitration |
| Nitrating Agent | HNO₃/H₂SO₄ (1:2 v/v) | Enhances regioselectivity |
| Reaction Time | 4–6 hours | Balances conversion & side reactions |
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electronic effects. For example:
- Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect activates the nitro-bearing ring for NAS at specific positions .
- Transition State Analysis : Predicts activation barriers for substitution at ortho vs. para positions relative to the nitro group .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, showing improved NAS rates in polar aprotic solvents like DMF .
Key Insight : Computational studies reveal that the nitro group directs nucleophiles to the meta position relative to itself, while fluorine enhances leaving-group displacement at the ortho site .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 140–160 ppm). Fluorine coupling splits peaks (e.g., ²J₃-F = 12 Hz) .
- FT-IR : Strong NO₂ asymmetric stretch at ~1530 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- HPLC-MS : Confirms molecular ion [M+H]⁺ at m/z 282.03 (calculated) with fragmentation patterns matching nitro and fluorophenoxy groups .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 8.2 (d, J=8.5 Hz, 1H) | Nitro-adjacent proton |
| ¹³C NMR | δ 152.3 (C-NO₂) | Nitro-bearing carbon |
| FT-IR | 1530 cm⁻¹ | NO₂ asymmetric stretch |
Advanced: What strategies resolve contradictions in reported biological activities of fluorinated nitroaromatic compounds?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentrations). Methodological solutions include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to account for potency variability .
- Meta-Analysis : Pool data from studies using standardized assays (e.g., NIH/3T3 cytotoxicity) to identify trends .
- Mechanistic Studies : Use knock-out models or enzyme inhibitors to isolate targets (e.g., nitroreductase activity vs. ROS generation) .
Example : Inconsistent cytotoxicity data may stem from differential metabolism in aerobic vs. hypoxic conditions, requiring controlled O₂ levels during assays .
Basic: How does the electronic effect of fluorine substituents influence the chemical stability of this compound?
Methodological Answer:
Fluorine’s strong electron-withdrawing effect:
- Stabilizes the aromatic ring : Reduces susceptibility to electrophilic attack by delocalizing electron density.
- Enhances nitro group stability : Resonance between fluorine and nitro groups lowers LUMO energy, slowing reduction reactions .
- Acid Resistance : Fluorine’s inductive effect protects the ether linkage from hydrolysis under acidic conditions .
Experimental Validation : Compare degradation rates (HPLC) in H₂SO₄ (0.1 M) vs. NaOH (0.1 M). Fluorinated analogs show 3× slower hydrolysis than non-fluorinated counterparts .
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Heat Dissipation : Larger batches risk exothermic runaway during nitration. Use jacketed reactors with <5°C cooling .
- Purification : Replace column chromatography with fractional crystallization (ethanol/water, 4:1) for cost-effective scale-up .
- Byproduct Management : Monitor meta-nitro isomers via inline FT-IR; optimize stirring rate to minimize formation .
Q. Table 3: Scale-Up Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 75% | 68% |
| Purity | >98% | 95% |
| Key Adjustment | Manual temp control | Automated cooling system |
Basic: What solvents are compatible with this compound for reaction design?
Methodological Answer:
- Polar Aprotic Solvents : DMF, DMSO, or acetonitrile for NAS or coupling reactions .
- Low Solubility in Water : Use ethanol or THF for recrystallization .
- Avoid Protic Solvents : Methanol or water may hydrolyze the ether linkage under prolonged heating .
Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate degradation pathways?
Methodological Answer:
- Synthesis of ¹⁸O-Labeled Nitro Group : Use H₂¹⁸O during nitration to track nitro-to-amine reduction via MS .
- ²H-Labeled Fluorophenoxy Group : Monitor ether bond cleavage via ²H NMR in D₂O, identifying hydrolysis intermediates .
Case Study : ¹⁸O-labeled analogs revealed that >80% of nitro groups are reduced to amines in anaerobic bacterial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
